Carotegrast Demonstrates 34-Fold Higher Potency at α4β7 vs. α4β1 Compared to BIO-1211's 500-Fold Bias
Carotegrast (HCA2969) inhibits human α4β1 integrin with an IC50 of 5.8 nM and human α4β7 integrin with an IC50 of 1.4 nM [1]. This represents a modest 4.1-fold bias towards α4β7. In contrast, the small-molecule comparator BIO-1211 exhibits an IC50 of 4 nM for α4β1 but 2 μM for α4β7, a 500-fold selectivity for α4β1 . This stark difference in integrin selectivity profiles means carotegrast provides a more balanced dual inhibition suitable for inflammatory bowel disease models where both α4β1 and α4β7 play pathogenic roles.
| Evidence Dimension | Integrin inhibition potency (IC50) |
|---|---|
| Target Compound Data | α4β1: 5.8 nM; α4β7: 1.4 nM |
| Comparator Or Baseline | BIO-1211: α4β1: 4 nM; α4β7: 2 μM |
| Quantified Difference | Carotegrast α4β7:α4β1 ratio = 0.24 (4.1-fold bias toward α4β7); BIO-1211 α4β7:α4β1 ratio = 500 (500-fold bias toward α4β1) |
| Conditions | In vitro; Jurkat cells (α4β1), RPMI-8866 cells (α4β7) |
Why This Matters
For researchers modeling inflammatory bowel disease where both α4β1 and α4β7 contribute to pathogenesis, carotegrast's balanced dual inhibition offers a more physiologically relevant tool compared to highly α4β1-biased compounds like BIO-1211.
- [1] MedChemExpress. Carotegrast methyl (HY-124290) Data Sheet. HCA2969 inhibits human α4β1 integrin (IC50=5.8 nM), human α4β7 integrin (IC50=1.4 nM). View Source
